molecular formula C21H20N2O4S B2714079 3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one CAS No. 897831-23-1

3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one

Cat. No. B2714079
CAS RN: 897831-23-1
M. Wt: 396.46
InChI Key: QHLPDRWQQKXOHS-UHFFFAOYSA-N
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Description

3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound serves as a crucial building block in synthesizing various heterocyclic compounds, including those containing pyrimidine and pyridazine structural fragments. These are analogues of nitrogen-containing bases of the pyrimidine series, demonstrating the compound's versatility in constructing molecules with potential biological activity (T. Aniskova, V. Grinev, A. Yegorova, 2017).

Facile Synthesis of Novel Compounds

  • Research indicates the facile synthesis of a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, starting from related furan and thiophene carboxylates. This underscores the adaptability of such frameworks in generating new chemical entities, which could have diverse biological applications (Gani Koza et al., 2013).

Antiprotozoal Agents

  • Similar chemical structures have been synthesized and evaluated for their antiprotozoal activity, showcasing the potential of such compounds in developing new therapeutic agents against protozoal infections (M. Ismail et al., 2004).

Synthesis of Benzofuro-, Benzothieno-, and Benzoselenopheno[2,3-b]pyridines

  • The synthesis of three-ring systems with benzo[b]furan, benzo[b]selenophene, and benzo[b]thiophene rings condensed with the pyridine ring, featuring a methyl group in the α position, illustrates the compound's role in creating polycyclic structures with potential pharmaceutical utility (P. Abramenko, V. G. Zhiryakov, 1972).

PKCtheta Inhibitors

  • Derivatives of similar structures have been identified as potent inhibitors of PKCtheta, a protein kinase involved in various biological processes, indicating the potential of these compounds in therapeutic applications (Joan Subrath et al., 2009).

properties

IUPAC Name

3-amino-2-(furan-2-carbonyl)-4-(4-propan-2-yloxyphenyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-11(2)27-13-7-5-12(6-8-13)14-10-16(24)23-21-17(14)18(22)20(28-21)19(25)15-4-3-9-26-15/h3-9,11,14H,10,22H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLPDRWQQKXOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=C(S3)C(=O)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one

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